molecular formula C9H14O4 B13540771 Methyl3,5-dimethyl-2,4-dioxohexanoate

Methyl3,5-dimethyl-2,4-dioxohexanoate

Cat. No.: B13540771
M. Wt: 186.20 g/mol
InChI Key: VXGOGEZZHCPSGO-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-2,4-dioxohexanoate is an organic compound with the molecular formula C9H14O4 It is a derivative of hexanoic acid and features two ketone groups at the 2nd and 4th positions, as well as methyl groups at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-2,4-dioxohexanoate can be achieved through several methods. One common approach involves the regioselective alkylation of methyl 3,5-dioxohexanoate using a cobalt(II) complex. This reaction typically involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of methyl 3,5-dimethyl-2,4-dioxohexanoate may involve large-scale synthesis using similar alkylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethyl-2,4-dioxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-2,4-dioxohexanoate involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl groups can influence its reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

    Methyl 3,5-dioxohexanoate: Lacks the methyl groups at the 3rd and 5th positions.

    Butyl 4-methyl-3,5-dioxohexanoate: Similar structure but with a butyl group instead of a methyl group.

Uniqueness: Methyl 3,5-dimethyl-2,4-dioxohexanoate is unique due to the presence of both methyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3,5-dimethyl-2,4-dioxohexanoate

InChI

InChI=1S/C9H14O4/c1-5(2)7(10)6(3)8(11)9(12)13-4/h5-6H,1-4H3

InChI Key

VXGOGEZZHCPSGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C(=O)OC

Origin of Product

United States

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